

Application Notes and Protocols: Beta-Asp-His in Targeted Drug Delivery Systems

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Compound of Interest		
Compound Name:	Beta-Asp-His	
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Introduction

The dipeptide Beta-Aspartyl-Histidine (β-Asp-His) presents a promising, yet largely unexplored, platform for the development of targeted drug delivery systems. This molecule combines the unique properties of its constituent amino acids: the pH-responsive nature of histidine and the targeting potential of aspartic acid. The imidazole side chain of histidine has a pKa of approximately 6.0, allowing it to become protonated in the acidic environments of tumor microenvironments and endosomes. This "proton sponge" effect can facilitate endosomal escape, a critical step for the intracellular delivery of therapeutic payloads.[1][2][3][4] Aspartic acid, with its negatively charged carboxyl group, can be exploited for targeting specific tissues, such as bone, or for enhancing the biocompatibility and biodegradability of drug carriers.[5][6]

These application notes provide a conceptual framework and detailed protocols for utilizing β -Asp-His in the design and evaluation of targeted drug delivery systems. While direct experimental data for β -Asp-His is limited, the methodologies are based on established principles and protocols for similar peptide-based systems.

Principle of β-Asp-His in Targeted Drug Delivery

The proposed mechanism of action for a β -Asp-His-based drug delivery system involves a multi-stage process designed to enhance therapeutic efficacy and minimize off-target effects.



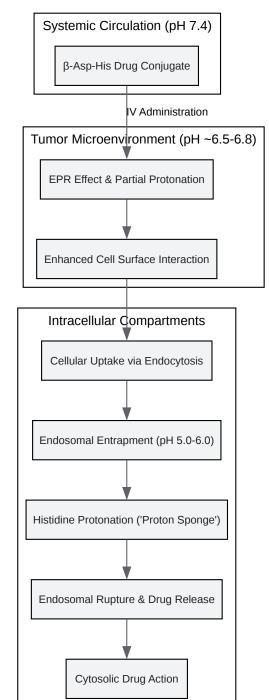
The system is engineered to remain stable at physiological pH (around 7.4) and to release its therapeutic cargo in response to the lower pH characteristic of tumor microenvironments or within the endosomal compartment of target cells.

Signaling Pathway and Cellular Uptake

The journey of a β -Asp-His-conjugated therapeutic agent from administration to intracellular action is a multi-step process. Initially, the conjugate circulates in the bloodstream and preferentially accumulates at the target site, for instance, a tumor, due to the enhanced permeability and retention (EPR) effect. Once in the acidic tumor microenvironment (pH ~6.5-6.8), the histidine residue of the β -Asp-His moiety begins to be protonated. This change in charge can trigger conformational changes in the carrier system or enhance its interaction with the cell surface.

Upon cellular uptake, typically via endocytosis, the drug-carrier conjugate is enclosed within an endosome.[3] As the endosome matures, its internal pH drops to around 5.0-6.0. This acidic environment leads to extensive protonation of the histidine's imidazole ring. The influx of protons and counter-ions into the endosome, driven by the protonated histidine, causes osmotic swelling and eventual rupture of the endosomal membrane, releasing the therapeutic agent into the cytoplasm where it can exert its pharmacological effect.[2][4] This critical step of endosomal escape prevents the degradation of the drug in the lysosome.





Signaling Pathway of β -Asp-His Mediated Drug Delivery

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Caption: Proposed signaling pathway for β-Asp-His mediated targeted drug delivery.



Data Presentation

The following tables summarize hypothetical yet representative quantitative data for a β-Asp-His conjugated nanoparticle drug delivery system, based on literature values for similar peptide-based carriers.[8][9][10][11]

Table 1: Physicochemical Properties of β-Asp-His Nanoparticles

Parameter	Unloaded Nanoparticles	Drug-Loaded Nanoparticles
Hydrodynamic Diameter (nm)	110 ± 5	135 ± 7
Polydispersity Index (PDI)	0.15 ± 0.03	0.18 ± 0.04
Zeta Potential (mV) at pH 7.4	-15.2 ± 1.8	-12.5 ± 2.1
Zeta Potential (mV) at pH 6.5	-5.1 ± 1.2	-3.8 ± 1.5
Zeta Potential (mV) at pH 5.5	+8.9 ± 1.6	+10.3 ± 1.9

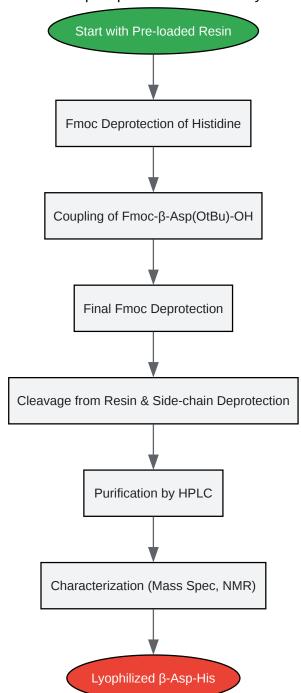
Table 2: Drug Loading and Release Characteristics

Parameter	Value
Drug Loading Capacity (%)	12.5 ± 1.5
Encapsulation Efficiency (%)	85.3 ± 4.2
Cumulative Drug Release (%) at 24h (pH 7.4)	15.8 ± 2.1
Cumulative Drug Release (%) at 24h (pH 6.5)	45.2 ± 3.5
Cumulative Drug Release (%) at 24h (pH 5.5)	88.9 ± 4.8

Experimental Protocols Protocol 1: Synthesis of β-Asp-His Dipeptide

This protocol outlines the solid-phase synthesis of the β -Asp-His dipeptide.





Workflow for β -Asp-His Solid-Phase Synthesis

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Caption: Experimental workflow for the solid-phase synthesis of β -Asp-His.



Materials:

- Fmoc-His(Trt)-Wang resin
- Fmoc-β-Asp(OtBu)-OH
- N,N'-Diisopropylcarbodiimide (DIC)
- Hydroxybenzotriazole (HOBt)
- 20% Piperidine in Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
- DMF, Dichloromethane (DCM)
- Solid-phase synthesis vessel
- High-performance liquid chromatography (HPLC) system
- Mass spectrometer and NMR spectrometer

Procedure:

- Swell the Fmoc-His(Trt)-Wang resin in DMF for 30 minutes.
- Remove the Fmoc protecting group from the histidine residue by treating the resin with 20% piperidine in DMF for 20 minutes.
- Wash the resin thoroughly with DMF and DCM.
- In a separate vial, dissolve Fmoc-β-Asp(OtBu)-OH, DIC, and HOBt in DMF. Pre-activate for 10 minutes.
- Add the activated amino acid solution to the resin and shake for 2 hours to facilitate coupling.
- Wash the resin with DMF and DCM.



- Perform a final Fmoc deprotection with 20% piperidine in DMF for 20 minutes.
- Wash the resin with DMF and DCM and dry under vacuum.
- Cleave the dipeptide from the resin and remove side-chain protecting groups by treating with the TFA cleavage cocktail for 2-3 hours.
- Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
- Purify the crude β-Asp-His dipeptide by reverse-phase HPLC.
- Confirm the identity and purity of the synthesized peptide using mass spectrometry and NMR.
- Lyophilize the pure fractions to obtain the final product.

Protocol 2: Conjugation of β -Asp-His to a Nanoparticle Carrier

This protocol describes the conjugation of the synthesized β-Asp-His to a pre-formed nanoparticle (e.g., a liposome or polymeric nanoparticle) functionalized with maleimide groups.

Materials:

- β-Asp-His with a C-terminal cysteine (β-Asp-His-Cys)
- Maleimide-functionalized nanoparticles
- Phosphate-buffered saline (PBS), pH 7.2
- Size-exclusion chromatography columns
- Dynamic light scattering (DLS) and zeta potential analyzer

Procedure:

 Synthesize β-Asp-His with a C-terminal cysteine residue (β-Asp-His-Cys) using the protocol described above, incorporating Fmoc-Cys(Trt)-OH in the final coupling step.

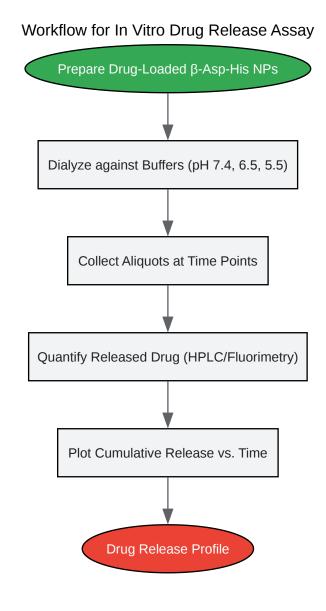


- Dissolve the maleimide-functionalized nanoparticles in PBS at a concentration of 1 mg/mL.
- Dissolve the β-Asp-His-Cys peptide in PBS at a 10-fold molar excess to the maleimide groups on the nanoparticles.
- Mix the nanoparticle and peptide solutions and react overnight at 4°C with gentle stirring.
- Remove unconjugated peptide by size-exclusion chromatography.
- Characterize the resulting β -Asp-His-nanoparticles for size and zeta potential using DLS.

Protocol 3: In Vitro Drug Release Study

This protocol details the assessment of pH-dependent drug release from the β -Asp-Hisnanoparticle system.





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Caption: Experimental workflow for the in vitro drug release study.

Materials:

- Drug-loaded β-Asp-His-nanoparticles
- Dialysis tubing (with appropriate molecular weight cut-off)



- PBS buffers at pH 7.4, 6.5, and 5.5
- HPLC or fluorescence spectrophotometer

Procedure:

- Place a known concentration of the drug-loaded β-Asp-His-nanoparticle suspension into a dialysis bag.
- Immerse the dialysis bag in a larger volume of the release buffer (pH 7.4, 6.5, or 5.5) at 37°C with constant stirring.
- At predetermined time intervals, withdraw a small aliquot of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.
- Quantify the concentration of the released drug in the collected aliquots using a validated HPLC or fluorescence spectroscopy method.
- Calculate the cumulative percentage of drug released over time.

Protocol 4: In Vitro Cellular Uptake and Endosomal Escape

This protocol uses confocal microscopy to visualize the cellular uptake and endosomal escape of the drug delivery system.

Materials:

- Cancer cell line (e.g., HeLa, MCF-7)
- Fluorescently labeled drug-loaded β-Asp-His-nanoparticles (e.g., with a rhodamine-labeled lipid or polymer)
- LysoTracker Green (to stain acidic organelles like endosomes/lysosomes)
- Confocal laser scanning microscope

Procedure:



- Seed the cancer cells on glass-bottom dishes and allow them to adhere overnight.
- Treat the cells with the fluorescently labeled nanoparticles for various time points (e.g., 1, 4, 8 hours).
- In the final 30 minutes of incubation, add LysoTracker Green to the cell culture medium.
- Wash the cells with PBS to remove excess nanoparticles and LysoTracker.
- Image the cells using a confocal microscope.
- Analyze the images for co-localization of the nanoparticle fluorescence (red) and the LysoTracker fluorescence (green). A separation of the red and green signals over time indicates endosomal escape.

Protocol 5: In Vivo Biodistribution and Tumor Targeting

This protocol uses in vivo imaging to assess the biodistribution and tumor-targeting efficiency of the nanoparticles.[12][13][14][15][16]

Materials:

- Tumor-bearing mouse model (e.g., subcutaneous xenograft)
- β-Asp-His-nanoparticles labeled with a near-infrared (NIR) fluorescent dye or a radionuclide for PET/SPECT imaging
- In vivo imaging system (e.g., IVIS for fluorescence, microPET/SPECT for nuclear imaging)

Procedure:

- Administer the labeled β-Asp-His-nanoparticles to the tumor-bearing mice via intravenous injection.
- At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mice and acquire whole-body images using the appropriate imaging modality.



- After the final imaging time point, euthanize the mice and excise the major organs (tumor, liver, spleen, kidneys, heart, lungs).
- Image the excised organs ex vivo to quantify the signal intensity in each tissue.
- Analyze the images to determine the biodistribution profile and the extent of tumor accumulation of the nanoparticles.

Conclusion

The β -Asp-His dipeptide represents a novel and promising ligand for the development of advanced targeted drug delivery systems. Its inherent pH-sensitivity and potential for tissue-specific interactions offer a dual-pronged approach to enhancing therapeutic delivery. The protocols outlined in these application notes provide a comprehensive guide for the synthesis, characterization, and evaluation of β -Asp-His-based nanocarriers. Further research and optimization of these systems are warranted to fully elucidate their therapeutic potential.

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